molecular formula C12H16N4O B14516463 2-Benzylidene-N'-(butan-2-ylidene)hydrazine-1-carbohydrazide CAS No. 62692-88-0

2-Benzylidene-N'-(butan-2-ylidene)hydrazine-1-carbohydrazide

Cat. No.: B14516463
CAS No.: 62692-88-0
M. Wt: 232.28 g/mol
InChI Key: PXPLXBHWSNSIKO-UHFFFAOYSA-N
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Description

2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazine derivative. One common method involves the reaction of benzaldehyde with butan-2-one hydrazone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines.

Scientific Research Applications

2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as a ligand, binding to specific receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylidene-2-hydroxymethylbenzohydrazide
  • Cyanoacetohydrazide
  • Carbohydrazide

Uniqueness

2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide is unique due to its specific structural features and reactivity.

Properties

CAS No.

62692-88-0

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

1-(benzylideneamino)-3-(butan-2-ylideneamino)urea

InChI

InChI=1S/C12H16N4O/c1-3-10(2)14-16-12(17)15-13-9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,15,16,17)

InChI Key

PXPLXBHWSNSIKO-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)NN=CC1=CC=CC=C1)C

Origin of Product

United States

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